molecular formula C22H22N4O2 B14175044 N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine CAS No. 918499-39-5

N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine

Cat. No.: B14175044
CAS No.: 918499-39-5
M. Wt: 374.4 g/mol
InChI Key: OFKHORDPQIEIKJ-UHFFFAOYSA-N
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Description

N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as ethynyl, methoxy, and piperidin-1-yloxy further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the ethynyl, methoxy, and piperidin-1-yloxy groups through various chemical reactions. Key steps may include:

    Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and formamide.

    Introduction of the Ethynyl Group: This step may involve Sonogashira coupling reactions, where an ethynyl group is introduced using palladium catalysts and copper co-catalysts.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

    Piperidin-1-yloxy Substitution: This step involves the substitution of a leaving group with piperidin-1-yloxy, often using nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with new functional groups.

Scientific Research Applications

N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.

    Erlotinib: Another quinazoline derivative with similar applications in oncology.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.

Uniqueness

The unique combination of functional groups in N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine distinguishes it from other quinazoline derivatives, potentially offering distinct biochemical properties and applications.

Properties

CAS No.

918499-39-5

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-(4-ethynylphenyl)-7-methoxy-6-piperidin-1-yloxyquinazolin-4-amine

InChI

InChI=1S/C22H22N4O2/c1-3-16-7-9-17(10-8-16)25-22-18-13-21(28-26-11-5-4-6-12-26)20(27-2)14-19(18)23-15-24-22/h1,7-10,13-15H,4-6,11-12H2,2H3,(H,23,24,25)

InChI Key

OFKHORDPQIEIKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)C#C)ON4CCCCC4

Origin of Product

United States

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